molecular formula C9H11NO2S B1609373 Ethyl 2-(pyridin-2-ylthio)acetate CAS No. 28856-92-0

Ethyl 2-(pyridin-2-ylthio)acetate

Cat. No. B1609373
CAS RN: 28856-92-0
M. Wt: 197.26 g/mol
InChI Key: HSXSCFBUTNCJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(pyridin-2-ylthio)acetate is a chemical compound with the molecular formula C9H11NO2S . It has an average mass of 197.254 Da and a monoisotopic mass of 197.051056 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(pyridin-2-ylthio)acetate consists of a pyridine ring attached to an acetate group via a sulfur atom . The exact structure might be more complex and would require further analysis.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(pyridin-2-ylthio)acetate are not available, pyridine derivatives are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

Ethyl 2-(pyridin-2-ylthio)acetate has a density of 1.2±0.1 g/cm3, a boiling point of 298.7±20.0 °C at 760 mmHg, and a flash point of 134.4±21.8 °C . It has a molar refractivity of 52.9±0.4 cm3, a polar surface area of 64 Å2, and a molar volume of 166.2±5.0 cm3 .

Scientific Research Applications

Synthesis in Heterocyclic Chemistry

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, a related compound, have been used in the synthesis of pyran, pyridine, and pyridazine derivatives. This highlights its role in heterocyclic chemistry, particularly in creating polyfunctionally substituted compounds (Mohareb et al., 2004).

Memory Improvement in Mice

Several studies have focused on derivatives of Ethyl 2-(pyridin-2-ylthio)acetate for their potential effects on memory improvement in mice. For instance, 2-substituted ethyl 2-[1-(pyridine-2-yl)ethoxy] acetate showed effects on enhancing memory ability in mice, indicating its possible use in memory-related research or therapies (Li Ming-zhu, 2010).

Quantum Chemical Investigation

Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, another variant, was the subject of quantum chemical investigation to understand its molecular properties. Studies like these provide insight into the electronic properties of such compounds, which can be crucial for their application in materials science and molecular engineering (El-Azab et al., 2016).

Safety And Hazards

Ethyl 2-(pyridin-2-ylthio)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness .

Future Directions

While specific future directions for Ethyl 2-(pyridin-2-ylthio)acetate are not available, there is ongoing research into the synthesis and applications of pyridine derivatives . This includes the development of new synthesis methods, the exploration of their biological activities, and their use in the creation of new drugs and materials .

properties

IUPAC Name

ethyl 2-pyridin-2-ylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-2-12-9(11)7-13-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXSCFBUTNCJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424244
Record name Ethyl [(pyridin-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(pyridin-2-ylthio)acetate

CAS RN

28856-92-0
Record name Ethyl [(pyridin-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(pyridin-2-ylthio)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(pyridin-2-ylthio)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(pyridin-2-ylthio)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(pyridin-2-ylthio)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(pyridin-2-ylthio)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(pyridin-2-ylthio)acetate

Citations

For This Compound
2
Citations
R Chen, G Ma, Y Li, J Zhang, R Xia… - The Journal of Organic …, 2022 - ACS Publications
Mild, convenient, and effective TBAI-catalyzed S–H and N–H insertion reactions of α-diazoesters with thiophenols and aromatic amines under metal-free conditions have been described…
Number of citations: 5 pubs.acs.org
S Habib, D Gueyrard - European Journal of Organic Chemistry, 2015 - Wiley Online Library
We report the preparation of difluoro‐exo‐glycals by gem‐difluoroolefination of benzylated sugar‐derived lactones using a modified Julia reaction. The addition is highly stereoselective…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.